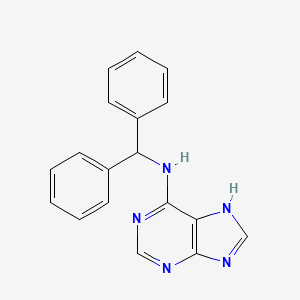

![molecular formula C13H16N4O4S B12132732 Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12132732.png)

Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-アミノ-5-(3,4-ジメトキシフェニル)-1,2,4-トリアゾール-3-イルチオ]酢酸メチルは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、3つの窒素原子を含む五員環であるトリアゾール環の存在によって特徴付けられます。

準備方法

合成経路と反応条件

2-[4-アミノ-5-(3,4-ジメトキシフェニル)-1,2,4-トリアゾール-3-イルチオ]酢酸メチルの合成は、通常、複数のステップを伴います。一般的な方法の1つは、3,4-ジメトキシベンズアルデヒドとチオセミカルバジドを反応させて、対応するチオセミカルバゾンを形成することです。この中間体は、次に環化されてトリアゾール環を形成します。 最後のステップは、得られた化合物を塩基性条件下でクロロ酢酸メチルでエステル化するものです .

工業的生産方法

この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フローリアクターと自動化システムの使用が含まれ、一貫性のある品質と収率が確保されます。 反応条件は、各ステップの効率を最大化し、副生成物の生成を最小限に抑えるために慎重に制御されます .

化学反応解析

反応の種類

2-[4-アミノ-5-(3,4-ジメトキシフェニル)-1,2,4-トリアゾール-3-イルチオ]酢酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、ニトロ基をアミノ基に変換することができます。

置換: この化合物は、特にトリアゾール環で、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用して、置換反応を実現することができます[][3]。

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性がありますが、還元はさまざまなアミノ誘導体を生み出す可能性があります .

化学反応の分析

Types of Reactions

Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amino derivatives .

科学的研究の応用

2-[4-アミノ-5-(3,4-ジメトキシフェニル)-1,2,4-トリアゾール-3-イルチオ]酢酸メチルは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

医学: がん細胞の増殖に関与する特定の酵素の活性を阻害する能力があるため、抗がん剤としての可能性が調査されています。

作用機序

2-[4-アミノ-5-(3,4-ジメトキシフェニル)-1,2,4-トリアゾール-3-イルチオ]酢酸メチルの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は金属イオンに結合することができ、これにより金属酵素の活性を阻害することができます。さらに、この化合物はタンパク質や核酸と相互作用し、その機能と安定性に影響を与える可能性があります。 関与する正確な経路は、特定の用途と標的分子によって異なります .

類似化合物との比較

類似化合物

2-(3,4-ジメトキシフェニル)酢酸メチル: この化合物は3,4-ジメトキシフェニル基を共有していますが、トリアゾール環がありません。

4-(3,4-ジメトキシフェニル)-1,2,4-トリアゾール: この化合物はトリアゾール環を含みますが、エステル基がありません。

独自性

2-[4-アミノ-5-(3,4-ジメトキシフェニル)-1,2,4-トリアゾール-3-イルチオ]酢酸メチルは、トリアゾール環、3,4-ジメトキシフェニル基、エステル官能基の組み合わせにより、ユニークです。

特性

分子式 |

C13H16N4O4S |

|---|---|

分子量 |

324.36 g/mol |

IUPAC名 |

methyl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C13H16N4O4S/c1-19-9-5-4-8(6-10(9)20-2)12-15-16-13(17(12)14)22-7-11(18)21-3/h4-6H,7,14H2,1-3H3 |

InChIキー |

NRPXYHLWOXLEKD-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132658.png)

![3,6,6-trimethyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12132672.png)

![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132677.png)

![Ethyl 5-phenyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12132682.png)

![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132702.png)

![(5Z)-2-(4-fluorophenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132737.png)

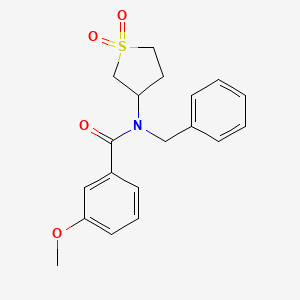

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132738.png)

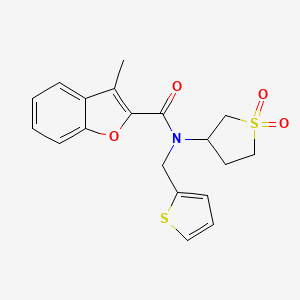

![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12132751.png)